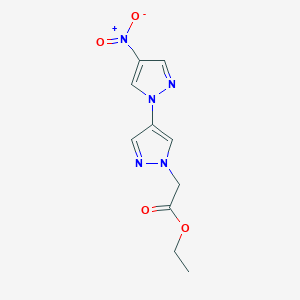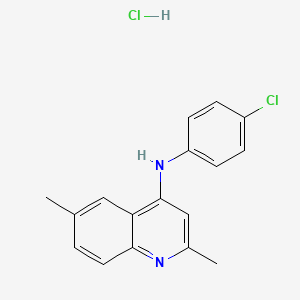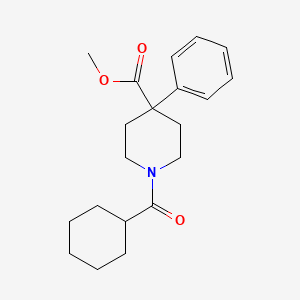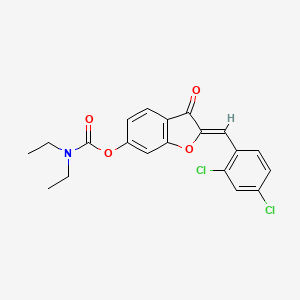![molecular formula C16H16N4OS B15111739 4,6-Dimethyl-2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)pyrimidine CAS No. 951895-12-8](/img/structure/B15111739.png)
4,6-Dimethyl-2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a thioether linkage to a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is synthesized through the cyclization of hydrazides with carbon disulfide in the presence of a base. The resulting oxadiazole is then reacted with a suitable halide to introduce the 4-methylphenyl group.
The next step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Finally, the thioether linkage is formed by reacting the pyrimidine derivative with the oxadiazole derivative in the presence of a base, such as sodium hydride or potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride), organic solvents (e.g., dichloromethane), room temperature to reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrimidine derivatives.
科学研究应用
Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It is also studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It is also evaluated as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and polymers. Its unique structural features make it suitable for various industrial applications.
作用机制
The mechanism of action of Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to antiproliferative effects on cancer cells. Additionally, it can interact with cell membrane receptors, triggering signaling pathways that result in anti-inflammatory or neuroprotective effects.
相似化合物的比较
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A structurally similar compound with a thiol group instead of the thioether linkage. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Pyrimidine, 4,6-dimethyl-2-thiol: Another related compound with a thiol group. It has applications in medicinal chemistry and material science.
1,3,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents. They are studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
Pyrimidine, 4,6-dimethyl-2-[[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]thio]- stands out due to its unique combination of structural features, including the pyrimidine ring, dimethyl groups, thioether linkage, and oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
951895-12-8 |
|---|---|
分子式 |
C16H16N4OS |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-6-13(7-5-10)15-20-19-14(21-15)9-22-16-17-11(2)8-12(3)18-16/h4-8H,9H2,1-3H3 |
InChI 键 |
XLANCXURFZRFHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B15111662.png)
![3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15111665.png)

![1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B15111669.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B15111674.png)
![methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15111682.png)




![7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111723.png)
![N-[4-(acetylamino)phenyl]-7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B15111731.png)
![1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15111736.png)
acetic acid](/img/structure/B15111747.png)
